molecular formula C18H25NO3 B5192507 Ethyl 1-[(2-prop-2-enoxyphenyl)methyl]piperidine-3-carboxylate

Ethyl 1-[(2-prop-2-enoxyphenyl)methyl]piperidine-3-carboxylate

Cat. No.: B5192507
M. Wt: 303.4 g/mol
InChI Key: OHOMNOQXIKBNGR-UHFFFAOYSA-N
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Description

Ethyl 1-[(2-prop-2-enoxyphenyl)methyl]piperidine-3-carboxylate is a complex organic compound that features a piperidine ring, an ester functional group, and an allyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(2-prop-2-enoxyphenyl)methyl]piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Ester Group: The ester functional group can be introduced via esterification, where the carboxylic acid derivative of the piperidine ring reacts with ethanol in the presence of an acid catalyst.

    Attachment of the Allyl Ether Moiety: The allyl ether moiety can be introduced through an etherification reaction, where the phenol derivative reacts with allyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2-prop-2-enoxyphenyl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The allyl ether moiety can be oxidized to form an epoxide or a diol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be used.

Major Products Formed

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 1-[(2-prop-2-enoxyphenyl)methyl]piperidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can serve as a probe or ligand in biological assays to study receptor-ligand interactions or enzyme activity.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-[(2-prop-2-enoxyphenyl)methyl]piperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Ethyl 1-[(2-prop-2-enoxyphenyl)methyl]piperidine-3-carboxylate can be compared with similar compounds such as:

    Ethyl piperidine-3-carboxylate: Lacks the allyl ether moiety, making it less versatile in certain applications.

    1-[(2-prop-2-enoxyphenyl)methyl]piperidine: Lacks the ester group, which may affect its reactivity and solubility.

    Ethyl 1-[(2-hydroxyphenyl)methyl]piperidine-3-carboxylate: Contains a hydroxyl group instead of an allyl ether, which may alter its chemical properties and biological activity.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity, stability, and versatility for various applications.

Properties

IUPAC Name

ethyl 1-[(2-prop-2-enoxyphenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-3-12-22-17-10-6-5-8-15(17)13-19-11-7-9-16(14-19)18(20)21-4-2/h3,5-6,8,10,16H,1,4,7,9,11-14H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOMNOQXIKBNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC=CC=C2OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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